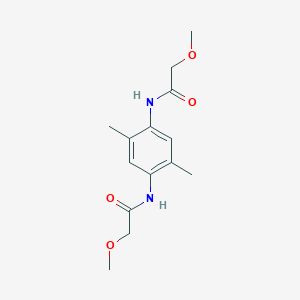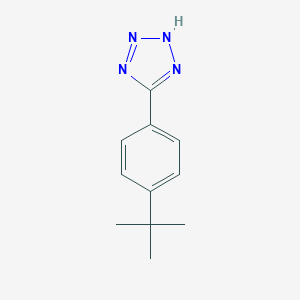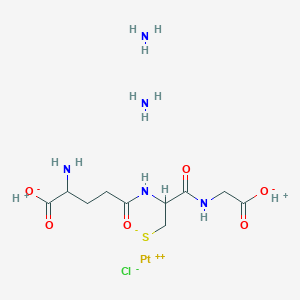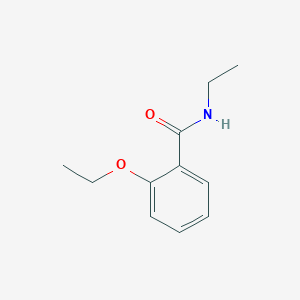![molecular formula C13H10O3 B145279 6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid CAS No. 125363-72-6](/img/structure/B145279.png)
6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid is a complex organic compound with the molecular formula C₁₃H₁₀O₃ It is characterized by a unique structure that includes a naphthalene ring fused with a cyclobutane ring, and a hydroxyl group at the 6th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of a suitable diene with a naphthalene derivative, followed by hydroxylation and carboxylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted naphthalene derivatives.
科学研究应用
6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
- 6-Hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid methyl ester
- This compound ethyl ester
- This compound amide
Uniqueness
Compared to its similar compounds, this compound is unique due to its specific functional groups and structural configuration
属性
CAS 编号 |
125363-72-6 |
|---|---|
分子式 |
C13H10O3 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
6-hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O3/c14-8-2-4-9-7(5-8)1-3-10-11(9)6-12(10)13(15)16/h1-5,12,14H,6H2,(H,15,16) |
InChI 键 |
AGWMUHOZWMNNMW-UHFFFAOYSA-N |
SMILES |
C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O |
规范 SMILES |
C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O |
同义词 |
6-hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid 6-OH-DCNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




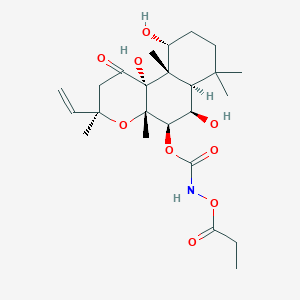

![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
